Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate
CAS No.:
Cat. No.: VC13604450
Molecular Formula: C11H8FNO4
Molecular Weight: 237.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO4 |
|---|---|
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | ethyl 7-fluoro-2,3-dioxo-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C11H8FNO4/c1-2-17-11(16)5-3-4-6-8(7(5)12)13-10(15)9(6)14/h3-4H,2H2,1H3,(H,13,14,15) |
| Standard InChI Key | DJRXNYFEALSLCS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
Introduction
Structural and Chemical Characteristics
The molecular structure of ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate features a bicyclic indoline core modified with electron-withdrawing groups (fluorine and ketones) and an ethyl ester. These substituents influence its electronic distribution, lipophilicity, and potential interactions with biological targets. Key structural attributes include:
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Core framework: The indoline system (a fused benzene and pyrrolidine ring) provides rigidity and planar geometry, which are advantageous for binding to enzymatic pockets .
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Fluorine substitution: The 7-fluoro group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability .
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Ester functionality: The ethyl ester at the 6-position serves as a prodrug moiety, which may hydrolyze in vivo to a carboxylic acid, altering solubility and target engagement .
Comparative analysis with structurally related compounds highlights its uniqueness (Table 1).
Table 1: Structural Comparison of Ethyl 7-Fluoro-2,3-dioxoindoline-6-carboxylate with Analogous Compounds
Synthetic Methodologies
While no explicit synthesis route for ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is documented in the reviewed literature, analogous protocols for indoline derivatives suggest feasible pathways:
Acid-Catalyzed Cyclization
The synthesis of methyl 2,3-dioxoindoline-7-carboxylate involves treating isatin derivatives with sodium azide and sulfuric acid, followed by esterification with alcohols . Adapting this method, ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate could be synthesized via:
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Fluorination of isatin: Electrophilic fluorination at the 7-position using Selectfluor® or similar reagents.
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Esterification: Reaction with ethanol in the presence of a Brønsted acid catalyst to install the ethyl ester .
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Purification: Crystallization or chromatography to isolate the target compound.
Physicochemical Properties
Based on structural analogs, the following properties are hypothesized:
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Molecular weight: ~265.2 g/mol (calculated from formula C₁₁H₈FNO₄).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and ketone groups; limited aqueous solubility .
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Lipophilicity: logP ~1.5 (estimated), influenced by the fluorine atom and ester group .
Biological Activity and Mechanisms
Although direct biological data for ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate are unavailable, insights can be drawn from related compounds:
Apoptosis Modulation
Fluorinated isatins, like those targeting caspase 3/7, demonstrate subnanomolar affinity for apoptotic enzymes . The 7-fluoro and 2,3-dioxo groups in ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate may similarly engage catalytic sites, though experimental validation is needed.
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective fluorination and esterification protocols to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity in vitro.
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Structure-Activity Relationships: Systematically modifying substituents to elucidate contributions to potency and selectivity.
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